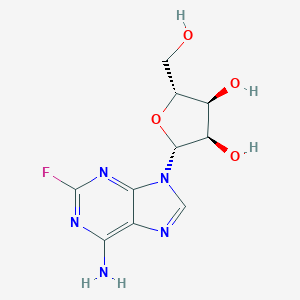

2-氟腺苷

描述

2-Fluoroamphetamine, commonly referred to as 2FA, is a stimulant drug belonging to the amphetamine family, specifically the fluorinated amphetamine subclass. This compound is part of a large number of clandestinely produced amphetamine analogs that have appeared in the designer drug market over the past decade. It is structurally similar to amphetamine, with the addition of a fluoride group at the 2-position on the phenyl ring .

科学研究应用

2-氟安非他明在科学研究中有多种应用,包括:

化学: 用作分析化学中鉴定和定量氟化安非他明的参考标准。

生物学: 研究其对神经递质系统,特别是多巴胺和去甲肾上腺素通路的的影响。

医学: 正在研究其在治疗注意力缺陷多动障碍 (ADHD) 和嗜睡症方面的潜在治疗用途,但由于其兴奋作用和滥用潜力,其用途有限。

作用机制

2-氟安非他明主要通过增加脑中去甲肾上腺素和多巴胺的水平发挥作用。它通过与通常清除突触间隙中这些神经递质的转运蛋白结合并部分阻断这些转运蛋白来实现这一点。这导致去甲肾上腺素和多巴胺的积累,从而导致兴奋和欣快感增加。 该化合物具有与安非他明相似的兴奋作用,但氟原子的存在会改变其药代动力学和效力 .

类似化合物:

- 3-氟安非他明 (3FA)

- 4-氟安非他明 (4FA)

- 2-氟甲基安非他明 (2FMA)

- 2-氟乙基安非他明 (2FEA)

比较: 2-氟安非他明在其氟化对应物中是独特的,因为苯环上氟原子的位置不同。这种位置异构体可以显着影响化合物的药理特性,包括其效力、作用持续时间和副作用特征。 例如,与 2-氟安非他明主要具有兴奋作用相比,4-氟安非他明已知具有更多的致幻作用 .

生化分析

Biochemical Properties

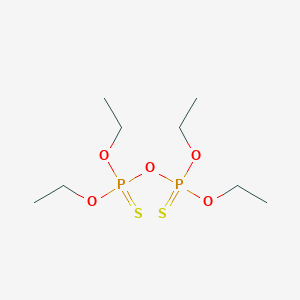

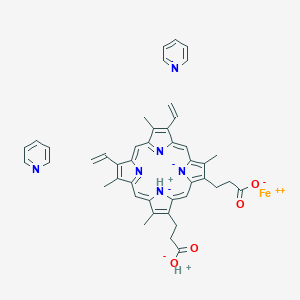

2-Fluoroadenosine interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .

Cellular Effects

It is known that 2-Fluoroadenosine has antibacterial activity .

Molecular Mechanism

2-Fluoroadenosine exerts its effects at the molecular level through its interaction with the enzyme purine nucleoside phosphorylase . This interaction is crucial in the metabolic pathway of purines and nucleosides .

Metabolic Pathways

2-Fluoroadenosine is involved in the metabolic pathway of purines and nucleosides. It interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .

准备方法

合成路线和反应条件: 2-氟安非他明的合成通常涉及安非他明前体的氟化。一种常见的方法是用氟化剂(如二乙基氨基硫代三氟化物 (DAST))直接氟化苯丙酮。反应在无水条件下进行,以防止氟化剂水解。 然后,使用氨或胺源对所得的 2-氟苯丙酮进行还原胺化,得到 2-氟安非他明 .

工业生产方法: 由于 2-氟安非他明是研究化学品和受控物质,因此其工业生产方法没有详细记录。 大规模合成可能会遵循上述类似路线,并添加额外的纯化步骤,例如重结晶或色谱法,以确保最终产品的纯度。

化学反应分析

反应类型: 2-氟安非他明会发生多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将该化合物转化为相应的醇或胺。

取代: 在适当条件下,氟原子可以被其他官能团取代。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 。

还原: 无水溶剂中的氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。

取代: 使用叠氮化钠 (NaN₃) 或甲醇钠 (NaOCH₃) 等试剂进行亲核取代反应。

主要产物:

氧化: 氟苯乙酮或氟乙酸。

还原: 2-氟安非他明醇。

取代: 2-叠氮安非他明或 2-甲氧基安非他明.

相似化合物的比较

- 3-Fluoroamphetamine (3FA)

- 4-Fluoroamphetamine (4FA)

- 2-Fluoromethamphetamine (2FMA)

- 2-Fluoroethamphetamine (2FEA)

Comparison: 2-Fluoroamphetamine is unique among its fluorinated counterparts due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly impact the compound’s pharmacological properties, including its potency, duration of action, and side effect profile. For example, 4-Fluoroamphetamine is known to have more empathogenic effects compared to the primarily stimulant effects of 2-Fluoroamphetamine .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163252 | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-78-1 | |

| Record name | 2-Fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-fluoroadenosine?

A1: 2-Fluoroadenosine primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, 2-fluoroadenosine triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.

Q2: How does 2-fluoroadenosine interact with adenosine kinase?

A2: 2-Fluoroadenosine binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of 2-fluoroadenosine differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].

Q3: What are the downstream effects of 2-fluoroadenosine triphosphate accumulation in cells?

A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.

Q4: Is 2-fluoroadenosine metabolized into other compounds besides F-araATP?

A4: Yes, 2-fluoroadenosine can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of 2-fluoroadenosine to 2-fluoroadenine, followed by phosphorylation.

Q5: What is the molecular formula and weight of 2-fluoroadenosine?

A5: The molecular formula of 2-fluoroadenosine is C10H12FN5O4, and its molecular weight is 285.24 g/mol.

Q6: How do modifications at the 2' position of 2-fluoroadenosine affect its activity?

A6: Introducing various substituents at the 2' position of 2-fluoroadenosine can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].

Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?

A7: Yes, the fluorine atom plays a crucial role in the biological activity of 2-fluoroadenosine. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].

Q8: Does the 4'-C-ethynyl substitution impact the activity of 2-fluoroadenosine?

A8: Yes, the addition of a 4'-C-ethynyl group to 2-fluoroadenosine leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.

Q9: Are there known mechanisms of resistance to 2-fluoroadenosine?

A9: One of the main mechanisms of resistance to 2-fluoroadenosine is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of 2-fluoroadenosine into its active metabolites, thereby reducing its efficacy.

Q10: What are some potential strategies for improving the delivery of 2-fluoroadenosine to specific targets?

A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of 2-fluoroadenosine. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].

Q11: What analytical methods are commonly used to study 2-fluoroadenosine?

A12: Various analytical methods are employed to characterize and quantify 2-fluoroadenosine. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of 2-fluoroadenosine and its metabolites in complex biological systems [, , ].

Q12: How is computational chemistry used in research on 2-fluoroadenosine?

A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of 2-fluoroadenosine with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of 2-fluoroadenosine and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel 2-fluoroadenosine analogs with improved potency and selectivity.

Q13: What cell lines are commonly used to evaluate the cytotoxic effects of 2-fluoroadenosine in vitro?

A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of 2-fluoroadenosine [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of 2-fluoroadenosine as an anti-cancer agent.

Q14: Has 2-fluoroadenosine demonstrated efficacy in vivo?

A15: While comprehensive in vivo data is limited in the provided research, 2-fluoroadenosine has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)

![1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one](/img/structure/B93158.png)